molecular formula C17H19NO B14285034 4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline CAS No. 132554-76-8

4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline

Cat. No.: B14285034
CAS No.: 132554-76-8
M. Wt: 253.34 g/mol
InChI Key: ICPJFMBCXGNJDL-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline is an organic compound that features a methoxy group attached to an aniline ring, with a phenylbutenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline typically involves the reaction of 4-methoxyaniline with 4-phenylbut-3-en-2-one under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

132554-76-8

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

4-methoxy-N-(4-phenylbut-3-en-2-yl)aniline

InChI

InChI=1S/C17H19NO/c1-14(8-9-15-6-4-3-5-7-15)18-16-10-12-17(19-2)13-11-16/h3-14,18H,1-2H3

InChI Key

ICPJFMBCXGNJDL-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC1=CC=CC=C1)NC2=CC=C(C=C2)OC

Origin of Product

United States

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